Cinnamylamine is classified under the category of amines, specifically aromatic amines, due to its structural features that include a benzene ring and an alkenyl side chain. It is often synthesized from natural sources such as cinnamon oil or through synthetic routes involving cinnamic acid derivatives. The compound is also recognized for its potential biological activities, including antimicrobial properties.
Cinnamylamine can be synthesized through several methods, including both chemical and biocatalytic approaches.
In biocatalytic processes, specific enzymes are utilized to enhance conversion rates and selectivity. For example, optimizing metabolic pathways in microbial systems has been shown to significantly improve the yield of cinnamylamine by manipulating carbon flow and energy production within the cells .
The compound exhibits a molecular weight of approximately 135.19 g/mol. Its structural properties contribute to its reactivity and interactions in various chemical environments.
Cinnamylamine participates in several chemical reactions typical of amines, including:
The reactivity of cinnamylamine can be influenced by factors such as pH, temperature, and solvent choice. For example, its nucleophilic properties make it suitable for coupling reactions in organic synthesis.
The mechanism of action for cinnamylamine involves its role as a substrate in enzymatic reactions within microbial systems or as a reactive intermediate in chemical synthesis. In enzymatic pathways, it can participate in transamination reactions where it donates an amino group to form other amines .
Studies have indicated that specific enzymes facilitate the conversion of cinnamic acid derivatives into cinnamylamine through mechanisms that involve substrate binding, catalysis, and product release .
Relevant data indicates that cinnamylamine can react with strong acids or bases, leading to salt formation or degradation under extreme conditions.
Cinnamylamine finds applications in various scientific fields:
Research continues to explore its potential uses in drug development and biocatalysis, highlighting its versatility as both a reactant and product in synthetic pathways .
Cinnamylamine biosynthesis in Escherichia coli relies on reconstructing metabolic pathways to convert endogenous L-phenylalanine (L-Phe) or exogenously added cinnamic acid into the target amine. The primary route involves two key enzymatic steps:
An alternative pathway bypasses cinnamic acid by directly converting L-Phe to cinnamaldehyde via phenylalanine ammonia-lyase (PAL) and subsequent enzymatic steps. However, this route suffers from low flux due to substrate inhibition and poor enzyme kinetics in E. coli [1] [10]. Consequently, the CAR/ω-TA axis—supplied with cinnamic acid—demonstrates superior efficiency.
Table 1: Comparison of Cinnamylamine Biosynthesis Pathways in E. coli
Pathway Type | Key Enzymes | Precursor | Max Yield Achieved | Limitations |
---|---|---|---|---|
CAR/ω-TA (exogenous) | NcCAR, PPTase, Cv-ωTA | Cinnamic acid | 523 mg/L | High precursor cost |
CAR/ω-TA (endogenous) | NcCAR, PPTase, Cv-ωTA, PAL | Glucose/L-Phe | ~200 mg/L | Low L-Phe flux; byproduct accumulation |
CCR/4CL* | CCR, 4CL, ω-TA | Glucose/L-Phe | <50 mg/L | Poor enzyme activity in E. coli |
CCR: Cinnamoyl-CoA reductase; 4CL: 4-Coumarate-CoA ligase [1] [10].
ω-Aminotransferases (ω-TAs) catalyze the rate-limiting transamination of cinnamaldehyde to cinnamylamine. Cv-ωTA from Chromobacterium violaceum exhibits superior activity compared to homologs (e.g., He-ωTA from Halomonas elongata), achieving a 15.6% conversion rate versus 4.2% in vitro [1] [2]. Its broad substrate specificity accommodates aromatic aldehydes but shows negligible activity toward ketones or aliphatic aldehydes [1] [9].
Protein engineering further enhanced Cv-ωTA efficiency:
Table 2: Kinetics of Engineered ω-Aminotransferases
Enzyme | kcat (min-1) | Km (mM) | Specific Activity (U/mg) | Cinnamylamine Yield |
---|---|---|---|---|
Wild-type Cv-ωTA | 12.3 | 1.2 | 4.8 | 88.6 mg/L |
Cv-ωTA Y168G | 41.7 | 0.9 | 27.5 | 503 mg/L |
He-ωTA | 3.1 | 2.5 | 1.3 | 37 mg/L |
Data derived from in vitro assays and 4-h fermentations [1] [2] [3].
Wild-type E. coli converts >80% of cinnamaldehyde into cinnamyl alcohol via endogenous alcohol dehydrogenases (ADHs) and aldehyde reductases (AKRs), severely limiting cinnamylamine yields [1] [8]. To address this, the RARE (Reduced Aromatic Aldehyde Reduction) platform was deployed:
The RARE strain expressing Cv-ωTA Y168G accumulated <0.9 mM cinnamaldehyde during fermentation, versus >6 mM in wild-type controls, confirming efficient channeling toward cinnamylamine [1] [5].
Cofactor limitation critically constrains cinnamylamine biosynthesis:1. PLP (Pyridoxal-5′-Phosphate):- ω-TAs require PLP as a cofactor for transamination.- Exogenous PLP supplementation (0.1 mM) boosted amine yield by 40% by stabilizing Cv-ωTA [1] [4].2. NADPH:- CAR consumes 2 NADPH per cinnamaldehyde molecule synthesized.- Overexpressing the pentose phosphate pathway (PPP) gene zwf (glucose-6-phosphate dehydrogenase) increased NADPH availability, raising yield by 32% [1] [5].3. Global Regulators:- Knocking out the transcription factor ArcA enhanced NADPH and ATP flux by derepressing oxidative phosphorylation [4] [5].- Overexpressing MarA, a stress-response regulator, upregulated detoxification genes and reduced NADPH waste [5] [8].
Combined cofactor optimization elevated cinnamylamine titers to 523 mg/L in fed-batch fermentation—a 6-fold improvement over baseline strains [1] [2].
Table 3: Impact of Cofactor Engineering on Process Efficiency
Engineering Strategy | NADPH (nmol/mg DCW) | PLP (μM) | Cinnamylamine Titer (mg/L) | Gain vs. Control |
---|---|---|---|---|
Parent Strain (RARE + Cv-ωTA) | 15.2 | 0.05 | 88.6 | Baseline |
+ PLP (0.1 mM) | 15.0 | 0.21 | 124.1 | +40% |
+ zwf overexpression | 28.7 | 0.06 | 117.2 | +32% |
+ ArcA knockout | 22.4 | 0.07 | 210.5 | +138% |
All combined | 36.3 | 0.24 | 523.2 | +491% |
DCW: Dry Cell Weight [1] [4] [5].
Concluding Remarks
Metabolic engineering of E. coli has enabled efficient cinnamylamine biosynthesis by integrating enzyme engineering, byproduct minimization, and cofactor balancing. The RARE platform, combined with optimized CAR/ω-TA modules, represents a template for microbial production of aromatic amines. Future efforts will focus on de novo pathways from glucose to bypass cinnamic acid feeding [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7